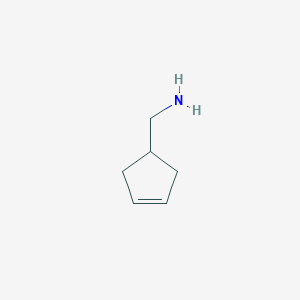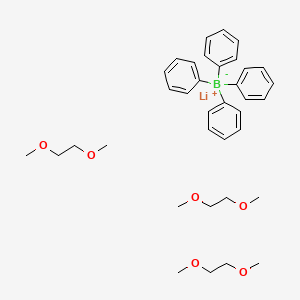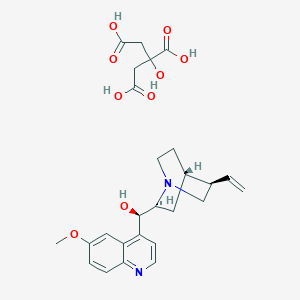
4-ピリジンカルボン酸-2-アミノメチル
説明
2-(Aminomethyl)pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Aminomethyl)pyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)pyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成用触媒
ピリジン-4-カルボン酸官能化Fe3O4ナノ粒子は、ピラノ[3,2-b]ピラノン誘導体の合成のための磁性触媒として使用されてきました . この方法は、環境に優しく、シンプルであり、短い反応時間で高い収率をもたらします .
創薬
ピリジン化合物から合成できるピペリジン誘導体は、製薬業界で重要な役割を果たしています . それらは、アルカロイドだけでなく、20種類以上の医薬品のクラスに見られます . これらの化合物は、その単純さ、効率性、および高い選択性のために、創薬に使用できます .
生物活性化合物の合成
4H-ピラン誘導体の合成は、それらの多くが有用な生物学的および薬理学的特性を持っているため、大きな関心を集めてきました . 一部の2-アミノ-4H-ピランは、光活性材料としても使用できます .
磁性ナノ粒子
表面官能化酸化鉄磁性ナノ粒子(MNP)は、バイオテクノロジーおよび触媒作用で広く使用されてきた新しい機能性材料です . MNPにグラフトされた機能性有機材料は、良好な生体適合性と生分解性、および基本的な磁気特性を示す可能性があります .
環境に優しいプロセス
多成分反応(MCR)は、有機化学および医薬品化学で価値があることが証明されています . このようなプロトコルは、ステップ数を減らし、低エネルギー消費、廃棄物発生量がほとんどないなど、望ましい環境に優しいプロセスにつながる利点があります .
複雑な分子の合成
この方法は、通常は複数のステップを必要とする不飽和中間体のワンポット官能基化をさらに進めることができます . これにより、複雑な分子の合成をより効率的かつ費用対効果の高いものにすることができます .
特性
IUPAC Name |
2-(aminomethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-4-6-3-5(7(10)11)1-2-9-6/h1-3H,4,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUKOZRLAGHGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622415 | |
| Record name | 2-(Aminomethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863014-10-2 | |
| Record name | 2-(Aminomethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















